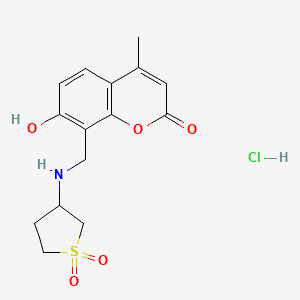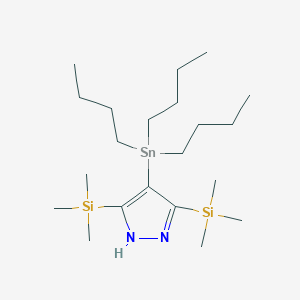
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is an organotin compound that features both tributylstannyl and trimethylsilyl groups These functional groups are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with tributylstannyl and trimethylsilyl reagents. One common method is the reaction of a pyrazole with tributylstannyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tributylstannyl group may yield tin oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and as intermediates in the synthesis of medicinal compounds.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which can then react with other molecules to form new bonds. This radical-based mechanism is useful in various synthetic applications, including polymerization and the formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: This compound also features a tributylstannyl group and is used in similar synthetic applications.
Trimethylsilyl chloride: While not a direct analog, this compound contains a trimethylsilyl group and is widely used in organic synthesis.
Uniqueness
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is unique due to the presence of both tributylstannyl and trimethylsilyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to act as both a radical initiator and a protecting group makes it particularly valuable in complex organic synthesis.
Properties
CAS No. |
920984-18-5 |
|---|---|
Molecular Formula |
C21H46N2Si2Sn |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
trimethyl-(4-tributylstannyl-3-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H19N2Si2.3C4H9.Sn/c1-12(2,3)8-7-9(11-10-8)13(4,5)6;3*1-3-4-2;/h1-6H3,(H,10,11);3*1,3-4H2,2H3; |
InChI Key |
HVNMGZWZFAIDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


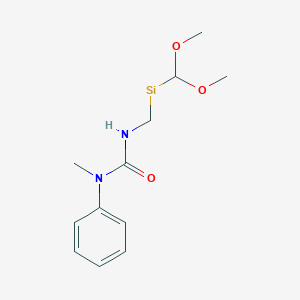
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)

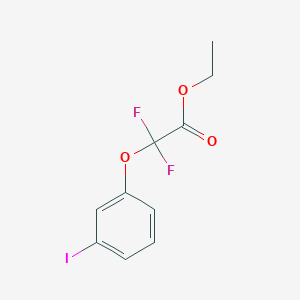
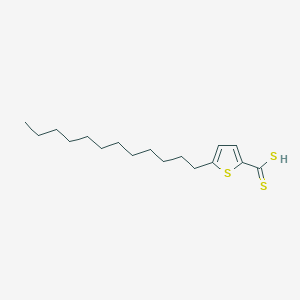
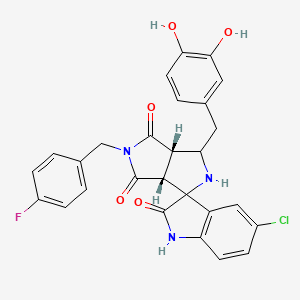
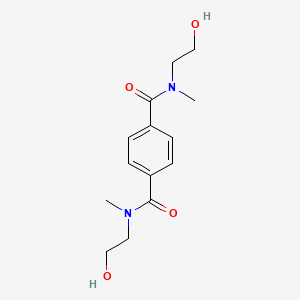
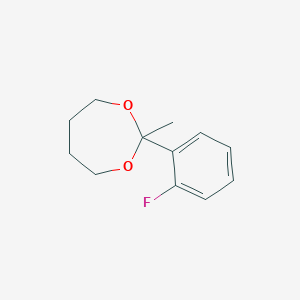
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
